Cas no 92403-06-0 (2-acetamido-5-oxohexanoic acid)

2-Acetamido-5-oxohexanoic acid is a specialized organic compound featuring both acetamido and oxohexanoic acid functional groups. Its molecular structure, incorporating a ketone and carboxylic acid moiety, makes it a versatile intermediate in organic synthesis and pharmaceutical research. The compound is particularly useful in the preparation of peptidomimetics and bioactive molecules due to its ability to participate in selective reactions, such as amide bond formation or keto-acid transformations. Its stability under standard conditions and compatibility with common reagents enhance its practicality in multi-step syntheses. Researchers value this compound for its potential applications in developing enzyme inhibitors or modified amino acid derivatives, contributing to advancements in medicinal chemistry and biochemical studies.
2-acetamido-5-oxohexanoic acid structure
92403-06-0 structure
Product name:2-acetamido-5-oxohexanoic acid
CAS No:92403-06-0
MF:C8H13NO4
MW:187.193122625351
CID:818469
PubChem ID:227611

2-acetamido-5-oxohexanoic acid Chemical and Physical Properties

Names and Identifiers

    • Norleucine, N-acetyl-5-oxo-
    • 2-acetamido-5-oxohexanoic acid
    • NSC-518997
    • AKOS017531332
    • 92403-06-0
    • NSC-19505
    • SCHEMBL14557466
    • NSC518997
    • EN300-1297373
    • NSC19505
    • Inchi: InChI=1S/C8H13NO4/c1-5(10)3-4-7(8(12)13)9-6(2)11/h7H,3-4H2,1-2H3,(H,9,11)(H,12,13)
    • InChI Key: ABRXMTHRFPDZJL-UHFFFAOYSA-N
    • SMILES: CC(=O)CCC(C(=O)O)NC(=O)C

Computed Properties

  • Exact Mass: 187.08445790g/mol
  • Monoisotopic Mass: 187.08445790g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.8
  • Topological Polar Surface Area: 83.5Ų

2-acetamido-5-oxohexanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1297373-250mg
2-acetamido-5-oxohexanoic acid
92403-06-0
250mg
$381.0 2023-09-30
Enamine
EN300-1297373-100mg
2-acetamido-5-oxohexanoic acid
92403-06-0
100mg
$364.0 2023-09-30
Enamine
EN300-1297373-500mg
2-acetamido-5-oxohexanoic acid
92403-06-0
500mg
$397.0 2023-09-30
Enamine
EN300-1297373-50mg
2-acetamido-5-oxohexanoic acid
92403-06-0
50mg
$348.0 2023-09-30
Enamine
EN300-1297373-1.0g
2-acetamido-5-oxohexanoic acid
92403-06-0
1g
$0.0 2023-06-06
Enamine
EN300-1297373-2500mg
2-acetamido-5-oxohexanoic acid
92403-06-0
2500mg
$810.0 2023-09-30
Enamine
EN300-1297373-10000mg
2-acetamido-5-oxohexanoic acid
92403-06-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-1297373-5000mg
2-acetamido-5-oxohexanoic acid
92403-06-0
5000mg
$1199.0 2023-09-30
Enamine
EN300-1297373-1000mg
2-acetamido-5-oxohexanoic acid
92403-06-0
1000mg
$414.0 2023-09-30

Additional information on 2-acetamido-5-oxohexanoic acid

2-Acetamido-5-oxohexanoic Acid (CAS No. 92403-06-0): An Overview of Its Structure, Properties, and Applications in Chemical Biology and Medicinal Chemistry

2-Acetamido-5-oxohexanoic acid (CAS No. 92403-06-0) is a compound of significant interest in the fields of chemical biology and medicinal chemistry. This article provides a comprehensive overview of its structure, physicochemical properties, and potential applications, drawing on the latest research findings to enhance its relevance and utility.

Structure and Chemical Properties: 2-Acetamido-5-oxohexanoic acid is a small organic molecule with a molecular formula of C8H13NO4. The compound features an acetamido group (NHCOCH3) and a carboxylic acid group (COOH) attached to a six-carbon backbone. The presence of these functional groups imparts unique chemical properties to the molecule, making it an attractive candidate for various biochemical and pharmaceutical applications.

The acetamido group in 2-acetamido-5-oxohexanoic acid can participate in hydrogen bonding and other non-covalent interactions, which are crucial for its biological activity. The carboxylic acid group, on the other hand, contributes to the compound's solubility in aqueous environments and can be involved in enzymatic reactions. The oxo group (C=O) at the fifth position adds further reactivity to the molecule, enabling it to undergo various chemical transformations.

Synthesis and Preparation: The synthesis of 2-acetamido-5-oxohexanoic acid has been reported using several methodologies. One common approach involves the reaction of 5-oxohexanoic acid with acetyl chloride or acetic anhydride to form the acetamido derivative. This reaction is typically carried out under controlled conditions to ensure high yields and purity. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthesis routes, such as using biocatalysts or microwave-assisted reactions.

Biological Activity and Mechanisms of Action: 2-Acetamido-5-oxohexanoic acid has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. Research has shown that the compound can modulate various signaling pathways involved in inflammation and oxidative stress. For instance, it has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by interfering with the NF-κB signaling pathway.

In addition to its anti-inflammatory effects, 2-acetamido-5-oxohexanoic acid has demonstrated antioxidant properties by scavenging reactive oxygen species (ROS) and upregulating antioxidant enzymes such as superoxide dismutase (SOD) and catalase. These properties make it a promising candidate for the treatment of oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases.

Clinical Applications and Therapeutic Potential: The therapeutic potential of 2-acetamido-5-oxohexanoic acid has been explored in preclinical studies. In vitro experiments have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. Animal studies have further validated these findings, demonstrating that 2-acetamido-5-oxohexanoic acid can reduce tumor growth and improve survival rates in mouse models of cancer.

Beyond cancer therapy, 2-acetamido-5-oxohexanoic acid has also shown promise in treating inflammatory diseases such as arthritis and inflammatory bowel disease (IBD). Clinical trials are currently underway to evaluate its safety and efficacy in human patients. Preliminary results are encouraging, with reports indicating that the compound is well-tolerated and effective at reducing inflammation without significant side effects.

Potential Challenges and Future Directions: Despite its promising therapeutic potential, several challenges remain in the development of 2-acetamido-5-oxohexanoic acid. One major challenge is optimizing its pharmacokinetic properties to ensure adequate bioavailability and tissue distribution. Researchers are actively working on developing prodrugs or drug delivery systems that can enhance the compound's stability and efficacy.

Another area of focus is understanding the long-term safety profile of 2-acetamido-5-oxohexanoic acid. While initial studies have shown promising results, more extensive toxicology assessments are needed to ensure that the compound is safe for prolonged use. Additionally, further research is required to elucidate the precise mechanisms by which 2-acetamido-5-oxohexanoic acid exerts its biological effects, which could lead to the identification of new targets for drug development.

Conclusion: In summary, 2-acetamido-5-oxohexanoic acid (CAS No. 92403-06-0) is a versatile compound with a wide range of potential applications in chemical biology and medicinal chemistry. Its unique structure confers it with valuable chemical properties that make it suitable for various biochemical assays and therapeutic interventions. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its future use in clinical settings.

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